AdBrettPhos

Catalog No.
S993278
CAS No.
1160861-59-5
M.F
C43H61O2P
M. Wt
640.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AdBrettPhos

CAS Number

1160861-59-5

Product Name

AdBrettPhos

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C43H61O2P

Molecular Weight

640.9 g/mol

InChI

InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3

InChI Key

NMGHOZQCYNKWBG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C

AdBrettPhos (CAS 1160861-59-5) is an extremely bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group. In procurement and process chemistry, it is primarily selected when standard cross-coupling ligands fail due to catalyst deactivation, poor precursor suitability, or harsh reaction conditions. By incorporating two highly sterically demanding adamantyl groups on the phosphine center, AdBrettPhos accelerates reductive elimination and prevents the formation of inactive palladium complexes. This makes it the mandatory choice for the amidation of multi-heteroatom five-membered heterocycles, the monoarylation of ammonia surrogates without diarylation byproducts, and late-stage fluorination of electron-rich pharmaceutical intermediates under neutral, room-temperature conditions [1].

Substituting AdBrettPhos with less sterically demanding analogs like BrettPhos or tBuBrettPhos frequently results in stalled reactions or complete catalyst deactivation in complex cross-couplings. The unique di-adamantyl substitution of AdBrettPhos provides the extreme steric bulk required to force the palladium center away from basic heteroatoms, preventing the formation of inactive κ2-amidate or heteroatom-bound complexes. Consequently, attempting to use BrettPhos or XPhos for the amidation of multi-heteroatom five-membered heterocycles or for C-N couplings relying on weak, soluble organic bases (like DBU) leads to near-zero conversions, making AdBrettPhos irreplaceable for these specific process workflows [1].

Overcoming Catalyst Deactivation in Heterocycle Amidation

In the palladium-catalyzed amidation of challenging multi-heteroatom five-membered heterocyclic bromides (e.g., 4-bromo-1-methylimidazole with benzamide), AdBrettPhos demonstrates unparalleled efficacy. While standard Buchwald ligands suffer from catalyst inhibition by the basic heteroatoms, AdBrettPhos achieves full conversion and an 83% isolated yield. In direct comparison, tBuBrettPhos yields only 24% (43% conversion), and both BrettPhos and XPhos fail to provide synthetically useful conversions [1].

Evidence DimensionIsolated yield and conversion in heterocycle amidation
Target Compound DataAdBrettPhos: 83% isolated yield (full conversion)
Comparator Or BaselinetBuBrettPhos: 24% yield (43% conversion); BrettPhos/XPhos: Failed/Poor
Quantified Difference3.4-fold increase in yield over tBuBrettPhos with complete conversion
Conditions4-bromo-1-methylimidazole, benzamide, 3 mol% ligand, Cs2CO3, 90 °C, 21h

Essential for scaling up the synthesis of N-arylated imidazoles and pyrazoles where standard ligands undergo rapid catalyst deactivation.

Enabling Homogeneous Soluble Base Workflows in C-N Coupling

Standard C-N cross-couplings require harsh, insoluble inorganic bases, which complicate continuous flow processes and degrade base-sensitive substrates. AdBrettPhos uniquely enables the use of the weak, soluble organic base DBU. In the coupling of p-tolyl triflate with aniline using DBU, AdBrettPhos provides nearly quantitative yields at room temperature. In contrast, tBuBrettPhos provides only moderate yields, and both BrettPhos and XPhos completely fail to yield any desired product under these homogeneous conditions[1].

Evidence DimensionCross-coupling yield using soluble organic base (DBU)
Target Compound DataAdBrettPhos: Nearly quantitative yield at room temperature
Comparator Or BaselineBrettPhos and XPhos: 0% yield (failed to yield any desired product)
Quantified DifferenceNear-quantitative yield vs. complete failure for standard ligands
Conditionsp-tolyl triflate, aniline, DBU (soluble base), 1.0 mol% Pd, Room Temperature

Allows process chemists to replace insoluble inorganic bases with soluble DBU, enabling homogeneous continuous flow manufacturing and the processing of highly base-sensitive substrates.

Fluorination of Electron-Rich and Heteroaryl Triflates

Late-stage fluorination of electron-rich and heteroaryl triflates (e.g., estrone triflate) is notoriously difficult due to competing reduction pathways. The [(1,5-COD)(AdBrettPhos·Pd)2] precatalyst successfully facilitates this transformation at room temperature under neutral conditions, generating only 1,5-COD as a byproduct. Previous catalyst systems based on tBuBrettPhos suffered from extremely poor reactivity (<5% yield) with these specific highly electron-rich substrates, making AdBrettPhos the critical enabler for clean reaction profiles [1].

Evidence DimensionReactivity with highly electron-rich/heteroaryl triflates
Target Compound DataAdBrettPhos: Successful room-temperature fluorination with clean profiles
Comparator Or BaselinetBuBrettPhos: <5% yield (poor reactivity)
Quantified DifferenceEnables successful fluorination where the closest analog fails (<5% yield)
ConditionsRoom temperature activation, neutral conditions, CsF

Crucial for the late-stage fluorination and 18F radiotracer synthesis of complex, oxidizable pharmaceutical intermediates where standard protocols fail.

Strict Suppression of Diarylation in Primary Aniline Synthesis

The synthesis of primary anilines from non-activated aryl chlorides and ammonia surrogates is heavily plagued by over-arylation (diarylation). A catalyst system utilizing[Pd(β-MeNAP)Br]2 and AdBrettPhos selectively monoarylates non-activated aryl chlorides with ammonium triflate in just 30 minutes at 80 °C. The extreme steric bulk of the di-adamantyl framework strictly suppresses the formation of diarylamine byproducts, ensuring high-purity primary aniline generation that standard cross-coupling ligands cannot match [1].

Evidence DimensionSelectivity for monoarylation vs. diarylation
Target Compound DataAdBrettPhos: Highly selective monoarylation in 30 min at 80 °C
Comparator Or BaselineStandard ligands: Yield mixtures of mono- and diarylamines
Quantified DifferenceStrict suppression of diarylation byproducts
ConditionsNon-activated aryl chlorides, ammonium triflate,[Pd(β-MeNAP)Br]2, 80 °C, 30 min

Solves the classic over-arylation problem in primary aniline synthesis, saving significant downstream purification costs and improving reproducibility in pharmaceutical manufacturing.

Late-Stage Amidation in Drug Discovery

AdBrettPhos is the mandatory ligand for coupling multi-heteroatom five-membered heterocyclic bromides (like imidazoles and pyrazoles) with amides, bypassing the severe catalyst deactivation seen with BrettPhos [1].

Homogeneous Continuous Flow C-N Cross-Coupling

Because AdBrettPhos enables the use of soluble organic bases like DBU at room temperature, it is the optimal choice for flow chemistry workflows where insoluble inorganic bases would cause reactor clogging or degradation of base-sensitive substrates [2].

18F Radiotracer Synthesis and Late-Stage Fluorination

The[(1,5-COD)(AdBrettPhos·Pd)2] precatalyst provides the mild, neutral, room-temperature conditions required to fluorinate highly electron-rich, oxidizable pharmaceutical intermediates without degradation, outperforming tBuBrettPhos [3].

High-Purity Primary Aniline Manufacturing

For industrial synthesis of primary anilines from unactivated aryl chlorides, AdBrettPhos strictly suppresses diarylation when using ammonium triflate, drastically reducing downstream purification burdens [4].

XLogP3

11.8

Dates

Last modified: 08-16-2023

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